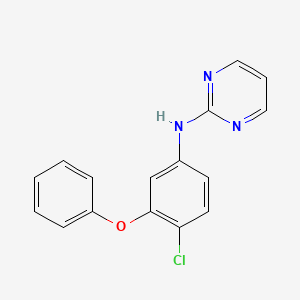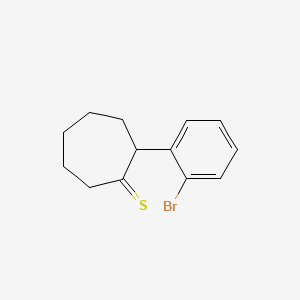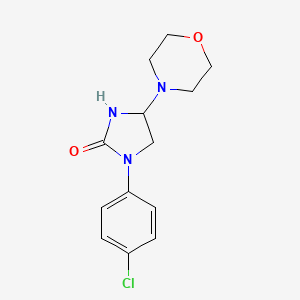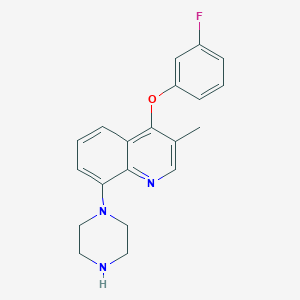
N-(4-chloro-3-phenoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-phenoxyphenyl)pyrimidin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a 4-chloro-3-phenoxyphenyl group, making it a valuable candidate for research in medicinal chemistry and other domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-phenoxyphenyl)pyrimidin-2-amine typically involves the reaction of 4-chloro-3-phenoxyaniline with pyrimidine derivatives under specific conditions. One common method includes the use of a catalytic amount of hydrochloric acid to facilitate the reaction . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-3-phenoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-(4-chloro-3-phenoxyphenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-phenoxyphenyl)pyrimidin-2-amine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of tumor cell proliferation . This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine: Exhibits potent antiproliferative activity against leukemia cell lines.
Uniqueness
N-(4-chloro-3-phenoxyphenyl)pyrimidin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy.
Propriétés
Numéro CAS |
915774-21-9 |
|---|---|
Formule moléculaire |
C16H12ClN3O |
Poids moléculaire |
297.74 g/mol |
Nom IUPAC |
N-(4-chloro-3-phenoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H12ClN3O/c17-14-8-7-12(20-16-18-9-4-10-19-16)11-15(14)21-13-5-2-1-3-6-13/h1-11H,(H,18,19,20) |
Clé InChI |
VKMSDDTUASGNOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)NC3=NC=CC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14201615.png)
![6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine](/img/structure/B14201619.png)


![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)


![2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole](/img/structure/B14201674.png)


![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)
